3-Bromo-5,6,7,8-tetrahydroquinoline
Overview
Description
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .
Molecular Structure Analysis
The structure of 5,6,7,8-tetrahydroquinoline, a similar compound, is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5,6,7,8-tetrahydroquinoline, a similar compound, include a density of 1.0±0.1 g/cm3, boiling point of 219.9±9.0 °C at 760 mmHg, vapour pressure of 0.2±0.4 mmHg at 25°C, and an enthalpy of vaporization of 43.8±3.0 kJ/mol .
Scientific Research Applications
- Scientific Field : Medicinal Chemistry
- Application Summary : Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . A number of prescribed drugs incorporate this group, and numerous 8-HQ-based molecules can be used to develop potent lead compounds with good efficacy and low toxicity .
- Methods of Application/Experimental Procedures : One example of a synthesis method involves the reaction of 8-hydroxyquinoline with two equivalents of bromine in chloroform .
- Results/Outcomes : The target molecule exhibited IC 50 values (mg/mL) of 5.8, 17.6, 18.7, 5.4, 16.5, and >1000 against A549, FL, HeLa, HT29, MCF7, and Hep3B, respectively .
- Application Summary : 5,6,7,8-tetrahydroquinoline has been used in the analysis of thermophysical property data .
- Methods of Application/Experimental Procedures : This compound is used in the NIST ThermoData Engine software package for dynamic data analysis .
- Results/Outcomes : The data generated provides critically evaluated recommendations for various properties such as triple point temperature, normal boiling temperature, critical temperature, and critical pressure .
- Application Summary : Substituted derivatives of tetrahydroquinoline are common in medicinal chemistry . Bioactive tetrahydroquinolines include Oxamniquine, dynemycin, viratmycin, and nicainoprol .
- Methods of Application/Experimental Procedures : These derivatives are typically prepared by hydrogenation of the corresponding quinoline using heterogeneous catalysts .
- Results/Outcomes : These compounds have shown various bioactive properties .
- Application Summary : 5,6,7,8-Tetrahydroisoquinoline was used in the total synthesis of (±)-desoxycodeine-D .
- Methods of Application/Experimental Procedures : This compound was also used in the synthesis of 7,8-dihydroisoquinolin-5 (6 H)-one .
- Results/Outcomes : The synthesis resulted in the production of (±)-desoxycodeine-D and 7,8-dihydroisoquinolin-5 (6 H)-one .
- Application Summary : Halogenated tetrahydroquinoline derivatives are important initiators of progress in new methods for the development of medicinal chemistry .
- Methods of Application/Experimental Procedures : These derivatives are synthesized from quinolines .
- Results/Outcomes : These compounds form the basis of many bioactive natural substances and potential drugs .
Scientific Field
Thermophysical Property Data Analysis
Scientific Field
Scientific Field
Scientific Field
- Application Summary : 5,6,7,8-tetrahydroquinoline has been used in the analysis of thermophysical property data .
- Methods of Application/Experimental Procedures : This compound is used in the NIST ThermoData Engine software package for dynamic data analysis .
- Results/Outcomes : The data generated provides critically evaluated recommendations for various properties such as triple point temperature, normal boiling temperature, critical temperature, and critical pressure .
- Application Summary : Substituted derivatives of tetrahydroquinoline are common in medicinal chemistry . Bioactive tetrahydroquinolines include Oxamniquine, dynemycin, viratmycin, and nicainoprol .
- Methods of Application/Experimental Procedures : These derivatives are typically prepared by hydrogenation of the corresponding quinoline using heterogeneous catalysts .
- Results/Outcomes : These compounds have shown various bioactive properties .
- Application Summary : 5,6,7,8-Tetrahydroisoquinoline was used in the total synthesis of (±)-desoxycodeine-D . It was also used in the synthesis of 7,8-dihydroisoquinolin-5 (6 H)-one .
- Methods of Application/Experimental Procedures : This compound was also used in the synthesis of 7,8-dihydroisoquinolin-5 (6 H)-one .
- Results/Outcomes : The synthesis resulted in the production of (±)-desoxycodeine-D and 7,8-dihydroisoquinolin-5 (6 H)-one .
- Application Summary : Halogenated tetrahydroquinoline derivatives are important initiators of progress in new methods for the development of medicinal chemistry .
- Methods of Application/Experimental Procedures : These derivatives are synthesized from quinolines .
- Results/Outcomes : These compounds form the basis of many bioactive natural substances and potential drugs .
Scientific Field
Scientific Field
Scientific Field
Scientific Field
Safety And Hazards
Future Directions
Considering the highly valuable biological and pharmaceutical properties of coumarins, the synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . This review includes the recent research in synthesis methods of coumarin systems, investigating their biological properties and describing the literature reports for the period of 2016 to the middle of 2020 .
properties
IUPAC Name |
3-bromo-5,6,7,8-tetrahydroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKERWWYCYWMBHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704396 | |
Record name | 3-Bromo-5,6,7,8-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5,6,7,8-tetrahydroquinoline | |
CAS RN |
82132-68-1 | |
Record name | 3-Bromo-5,6,7,8-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-BROMO-5,6,7,8-TETRAHYDROQUINOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.